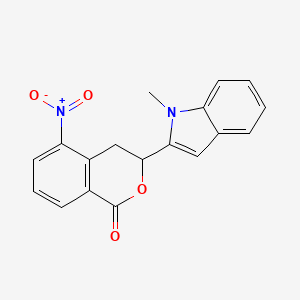

3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one

Description

3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is a heterocyclic organic compound featuring a fused benzopyranone core substituted with a 1-methylindole moiety and a nitro group. This structure combines electron-rich (indole) and electron-deficient (nitro) substituents, which may influence its reactivity, solubility, and biological activity.

Properties

CAS No. |

917614-73-4 |

|---|---|

Molecular Formula |

C18H14N2O4 |

Molecular Weight |

322.3 g/mol |

IUPAC Name |

3-(1-methylindol-2-yl)-5-nitro-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C18H14N2O4/c1-19-14-7-3-2-5-11(14)9-16(19)17-10-13-12(18(21)24-17)6-4-8-15(13)20(22)23/h2-9,17H,10H2,1H3 |

InChI Key |

JOJXUIYNNNZFQY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3CC4=C(C=CC=C4[N+](=O)[O-])C(=O)O3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one typically involves multi-step organic reactions. One common synthetic route involves the condensation of 1-methylindole with a suitable benzopyranone derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 5 undergoes reduction to form an amine. This reaction is critical for modulating biological activity and synthesizing derivatives for medicinal chemistry applications.

Reaction Conditions

-

Reagents : Standard reducing agents (e.g., catalytic hydrogenation, sodium borohydride)

-

Mechanism : Nitro group (–NO₂) reduces to amine (–NH₂) via intermediate imine formation.

-

Outcome : Formation of a primary amine derivative, altering solubility and pharmacokinetic profiles.

Electrophilic Substitution on the Indole Ring

The indole moiety’s aromatic system enables electrophilic substitution, particularly at the 3-position of the indole ring. This reactivity is leveraged in medicinal chemistry to introduce functional groups for drug optimization.

Key Observations

-

Reactivity : The methyl group at position 1 of the indole enhances stability and directs electrophiles to the 3-position.

-

Applications : Derivatives synthesized via electrophilic substitution are explored for anticancer and anti-inflammatory activities .

Nucleophilic Reactions at the Benzopyran Carbonyl

The carbonyl group in the benzopyran moiety is susceptible to nucleophilic attack, enabling reactions such as:

-

Hydrolysis : Converts the ketone to a carboxylic acid under acidic/basic conditions.

-

Grignard Addition : Formation of secondary alcohols via organometallic reagents.

Cycloaddition Reactions

While not directly demonstrated for this compound, analogs with α,β-unsaturated ketones (e.g., chromone derivatives) undergo 1,3-dipolar cycloaddition with diazomethane, forming pyrazoline derivatives . This suggests potential for similar reactivity if the benzopyran system is conjugated with an enone moiety.

Functionalization of the Benzopyran Ring

The benzopyran skeleton can undergo:

-

Oxidation : Introduces hydroxyl groups or epoxides, affecting solubility and bioavailability.

-

Alkylation/Acylation : Esterification or etherification at oxygen atoms to modify pharmacokinetics .

Data Table: Key Reactions and Their Implications

| Reaction Type | Reagents/Conditions | Outcome | Applications |

|---|---|---|---|

| Nitro Group Reduction | Catalytic hydrogenation, NaBH₄ | Primary amine derivative | Drug optimization, bioactivity modulation |

| Electrophilic Substitution | Nitric acid, sulfuric acid | Functionalized indole derivatives | Anticancer/anti-inflammatory agents |

| Nucleophilic Carbonyl Attack | Grignard reagents, hydroxide ions | Alcohols, carboxylic acids | Prodrug development, solubility tuning |

| Cycloaddition | Diazomethane, CH₂Cl₂/ether mixture | Pyrazoline derivatives (analogous systems) | Heterocyclic drug design |

| Oxidation | KMnO₄, H₂O₂ | Hydroxylated/epoxidized derivatives | Metabolism studies, toxicity profiling |

Research Findings and Implications

-

Medicinal Chemistry : Reduction of the nitro group enhances bioavailability and target affinity, a strategy observed in MAO inhibitors and anticancer agents .

-

Synthetic Versatility : The indole and benzopyran moieties enable diverse functionalization, making the compound a scaffold for drug discovery .

-

Mechanistic Insights : Analogous chromone derivatives show regioselectivity in cycloaddition reactions, suggesting predictable reactivity patterns for this compound under similar conditions .

This compound’s reactivity profile underscores its utility in designing bioactive molecules, particularly in oncology and neurodegenerative disease research.

Scientific Research Applications

3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several benzopyranone and indole derivatives. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

- Electron-Withdrawing vs.

- Indole vs. Hydroxy Substitution : The 1-methylindole group may confer π-π stacking interactions or receptor-binding affinity, contrasting with the hydrogen-bonding capacity of hydroxy groups in other analogs .

Table 2: Hazard Classification Comparison

Biological Activity

The compound 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one, often referred to as a derivative of benzopyran and indole, has garnered attention in recent pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one can be represented as follows:

This compound features an indole moiety linked to a nitro-substituted benzopyran framework, which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been tested against various cancer cell lines including:

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.08 ± 0.01 | Induces apoptosis via caspase activation |

| MDA-MB-231 (Breast) | 0.19 ± 0.04 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 0.23 ± 0.05 | Inhibition of tubulin polymerization |

These results suggest that the compound may interfere with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. It has shown activity against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| MRSA | <1.00 |

| Mycobacterium tuberculosis | 4.50 |

These findings indicate a strong potential for therapeutic applications in treating resistant bacterial infections .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been noted for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Indole Derivatives : A study demonstrated that derivatives similar to the compound exhibited significant cytotoxicity against various cancer lines with mechanisms involving apoptosis and cell cycle arrest .

- Benzopyran Analogues : Another investigation highlighted that benzopyran derivatives possess anti-inflammatory and antiulcerogenic activities, reinforcing the therapeutic potential of compounds with similar scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.